molecular formula C17H13BrN4O B2863969 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(4-bromophenyl)-2,3-dihydro-1H-pyrrol-3-one CAS No. 880447-06-3

5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(4-bromophenyl)-2,3-dihydro-1H-pyrrol-3-one

Cat. No.: B2863969
CAS No.: 880447-06-3
M. Wt: 369.222
InChI Key: STHWGHDOOQGDMR-UHFFFAOYSA-N
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Description

The compound 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(4-bromophenyl)-2,3-dihydro-1H-pyrrol-3-one is a complex organic molecule that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the benzodiazole and bromophenyl groups suggests potential biological activity, while the pyrrolone core indicates possible utility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(4-bromophenyl)-2,3-dihydro-1H-pyrrol-3-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzodiazole Moiety: The synthesis begins with the preparation of the 1H-1,3-benzodiazole ring. This can be achieved through the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Pyrrolone Formation: The pyrrolone ring is formed through a cyclization reaction involving an appropriate amine and a carbonyl compound. This step often requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(4-bromophenyl)-2,3-dihydro-1H-pyrrol-3-one: can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or hydrogen peroxide (H₂O₂) under acidic or basic conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas, lithium aluminum hydride (LiAlH₄), or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as sodium thiolate (NaSR), sodium azide (NaN₃), or sodium alkoxide (NaOR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Thiol, azide, or alkoxide derivatives.

Scientific Research Applications

5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(4-bromophenyl)-2,3-dihydro-1H-pyrrol-3-one: has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and possible biological activity.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(4-bromophenyl)-2,3-dihydro-1H-pyrrol-3-one would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzodiazole moiety could be involved in binding to specific sites on proteins, while the bromophenyl group might enhance the compound’s binding affinity or selectivity.

Comparison with Similar Compounds

Similar Compounds

    5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-phenyl-2,3-dihydro-1H-pyrrol-3-one: Lacks the bromine atom, which may affect its reactivity and biological activity.

    5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(4-chlorophenyl)-2,3-dihydro-1H-pyrrol-3-one: Contains a chlorine atom instead of bromine, which could influence its chemical properties and interactions.

    5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(4-fluorophenyl)-2,3-dihydro-1H-pyrrol-3-one: Contains a fluorine atom, potentially altering its electronic properties and biological activity.

Uniqueness

The presence of the bromine atom in 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(4-bromophenyl)-2,3-dihydro-1H-pyrrol-3-one makes it unique compared to its analogs. Bromine can participate in specific interactions such as halogen bonding, which may enhance the compound’s binding affinity to biological targets or alter its reactivity in chemical reactions.

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-1-(4-bromophenyl)-5-imino-2H-pyrrol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN4O/c18-10-5-7-11(8-6-10)22-9-14(23)15(16(22)19)17-20-12-3-1-2-4-13(12)21-17/h1-8,19,23H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBCODBAAUZSRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(=N)N1C2=CC=C(C=C2)Br)C3=NC4=CC=CC=C4N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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